![molecular formula C13H9Cl2NO4S B12206554 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid](/img/structure/B12206554.png)
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid
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Overview
Description
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with anthranilic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to different sulfonamide derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-(2,4-dichlorobenzenesulfonamido)benzoic acid derivatives possess various biological activities:
- Enzyme Inhibition : Studies have shown that certain derivatives effectively inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. For example, a derivative was found to exhibit threefold inhibition against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose .
- Antidiabetic Potential : Due to their ability to inhibit carbohydrate hydrolyzing enzymes, these compounds are being explored as potential treatments for postprandial hyperglycemia and diabetes management .
- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting phospholipase A2α, an enzyme implicated in inflammatory processes .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Diuretics : The compound serves as an important intermediate in the synthesis of furosemide, a widely used diuretic for treating hypertension and edema associated with heart failure and renal dysfunction .
- Antidiabetic Agents : Given their enzyme inhibitory effects, these compounds could be developed into new antidiabetic medications aimed at controlling blood sugar levels post-meal.
- Potential Anti-inflammatory Drugs : The ability to inhibit phospholipase A2α suggests potential use in treating inflammatory diseases.
- Diuretic Development : Research highlighted the successful use of this compound in synthesizing furosemide. Clinical trials showed significant efficacy in reducing edema in patients with heart failure .
- Antidiabetic Research : A study synthesized various derivatives and evaluated their inhibitory effects on α-glucosidase and α-amylase. Compound 3c demonstrated superior activity compared to existing treatments, indicating its potential as a new therapeutic agent for diabetes management .
- Inflammatory Disease Treatment : A recent investigation into N-substituted derivatives revealed promising results in inhibiting phospholipase A2α activity, suggesting implications for developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid in their metabolic pathways. This inhibition can disrupt the synthesis of essential biomolecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the dichlorobenzene moiety.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid is unique due to the presence of both the dichlorobenzene and sulfonamide groups, which confer specific chemical and biological properties
Biological Activity
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid, often referred to as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both sulfonamide and benzoic acid moieties, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and enzyme-inhibitory effects based on various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dichlorobenzene ring and a sulfonamide group attached to a benzoic acid backbone.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated the antimicrobial activity of various benzoic acid derivatives, indicating that compounds with chlorinated aromatic rings showed enhanced activity against Gram-positive bacteria. Specifically, this compound demonstrated moderate activity against Staphylococcus aureus and Bacillus subtilis .
Compound | Activity Against Gram-Positive Bacteria |
---|---|
This compound | Moderate |
Control (Benzoic Acid) | Low |
Cytotoxicity
The cytotoxic effects of this compound were assessed in several cancer cell lines:
- Cell Line Testing : In a study involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. The percentage of cell growth inhibition was reported as follows:
Cell Line | Concentration (μg/mL) | % Growth Inhibition |
---|---|---|
Hep-G2 | 10 | 5.02 ± 0.18 |
A2058 | 10 | 4.81 ± 0.28 |
These findings suggest that while the compound has some cytotoxic potential, it may not be significant at lower concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Proteasome Activity : It was found that certain benzoic acid derivatives could enhance proteasome activity. The study indicated that compounds similar to this compound could activate chymotrypsin-like activity in proteasomes, which is crucial for protein degradation pathways .
Case Studies
Several case studies have highlighted the biological relevance of sulfonamide-containing benzoic acids:
- Case Study 1 : A study focusing on the effects of various benzoic acid derivatives on proteostasis revealed that compounds with sulfonamide groups could significantly enhance the activity of cathepsins B and L in human fibroblasts . This suggests potential applications in anti-aging therapies.
- Case Study 2 : An investigation into the structure-activity relationship (SAR) of chlorobenzoic acids indicated that modifications at the aromatic ring could lead to increased antimicrobial potency . This underscores the importance of molecular structure in determining biological activity.
Properties
Molecular Formula |
C13H9Cl2NO4S |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
CKINAQGFMUIDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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